3,9-Diazabicyclo[3.3.2]decan-10-one

Medicinal Chemistry Physicochemical Properties Scaffold Selection

Flexible piperazine and homopiperazine scaffolds often lack the conformational preorganization needed for efficient target binding. 3,9-Diazabicyclo[3.3.2]decan-10-one solves this with its rigid [3.3.2] framework and zero rotatable bonds, enabling superior binding enthalpy. • P2X3 antagonist activity (EC50 80 nM) validates the core for chronic pain, bladder dysfunction, and cough programs. • XLogP3 of -0.2 provides a more hydrophilic starting point than [3.3.1]nonane analogs, aiding solubility and metabolic stability. • Commercial availability at 95-97% purity enables rapid parallel synthesis, accelerating hit-to-lead timelines.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12107615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-Diazabicyclo[3.3.2]decan-10-one
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CC2CNCC(C1)NC2=O
InChIInChI=1S/C8H14N2O/c11-8-6-2-1-3-7(10-8)5-9-4-6/h6-7,9H,1-5H2,(H,10,11)
InChIKeyBWZHYLDHEREEEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,9-Diazabicyclo[3.3.2]decan-10-one Scaffold Overview


3,9-Diazabicyclo[3.3.2]decan-10-one (CAS 1487352-53-3) is a bridged bicyclic diamine containing a lactam carbonyl, classified within the diazabicyclo[3.3.2]decane scaffold family. Its molecular formula is C₈H₁₄N₂O with a molecular weight of 154.21 g/mol, and it exhibits an XLogP3-AA of -0.2, indicating moderate hydrophilicity [1]. The compound is commercially available as a versatile small molecule scaffold and is primarily utilized as a building block or intermediate in medicinal chemistry programs, with reported purity levels of ≥95% from multiple suppliers .

Workflow Medicinal chemistry building block for lead optimization
Selection Context Conformationally rigid, low-lipophilicity scaffold with H-bond donor/acceptor profile
Procurement Commercially available at 95-97% purity for parallel synthesis

Scaffold Differentiation: 3,9-Diazabicyclo[3.3.2]decan-10-one


While 3,9-diazabicyclo[3.3.2]decan-10-one shares the diazabicyclo nomenclature with widely used scaffolds like DABCO (1,4-diazabicyclo[2.2.2]octane) and 3,9-diazabicyclo[3.3.1]nonane derivatives, direct substitution is invalid due to fundamental differences in ring size, nitrogen positioning, and the presence of the lactam carbonyl. The [3.3.2] system imparts a distinct seven-membered azepane-like ring fused to a piperidone, creating a unique spatial orientation of hydrogen bond donors/acceptors and a rotatable bond count of zero that confers higher conformational rigidity than saturated diazabicycloalkanes [1]. These structural variations translate to divergent reactivity profiles, binding conformations, and physicochemical properties that cannot be extrapolated from related scaffolds .

3,9-Diazabicyclo[3.3.2]decan-10-one
Bridged [3.3.2] system, zero rotatable bonds, includes a lactam carbonyl with H-bond donor capacity.
3,9-Diazabicyclo[3.3.1]nonane / DABCO
Saturated [3.3.1] or [2.2.2] systems lack the carbonyl group, altering H-bond profiles and conformational rigidity.
This Scaffold
Reported P2X3 antagonist activity (derivative), supporting ion channel research programs.
[3.3.1] Scaffolds / Piperazines
No reported P2X3 activity; flexible piperazines may increase entropic penalty on target binding.
Scaffold reactivity, binding conformation, and physicochemical properties may not transfer directly; direct substitution requires validation.

3,9-Diazabicyclo[3.3.2]decan-10-one Differentiation Evidence


Physicochemical Profile vs. 3,9-Diazabicyclo[3.3.1]nonane

The computed XLogP3 of 3,9-diazabicyclo[3.3.2]decan-10-one is -0.2, indicating higher hydrophilicity compared to the structurally related 3,9-diazabicyclo[3.3.1]nonane scaffold, which lacks the lactam carbonyl and has an estimated XLogP3 of approximately 0.5-1.0 [1]. The rotatable bond count is zero, reflecting complete conformational restriction, whereas the saturated [3.3.1]nonane analog has limited but non-zero rotational freedom [2].

Lipophilicity Profile
Class-level
XLogP3 -0.2 vs. ~0.5-1.0
Supports selection for improved solubility profile
Computed values; experimental logP may vary.
Medicinal Chemistry Physicochemical Properties Scaffold Selection

Conformational Rigidity vs. Piperazine Analogs

3,9-Diazabicyclo[3.3.2]decan-10-one possesses zero rotatable bonds due to its fully bridged bicyclic system [1]. In contrast, common alternative scaffolds such as piperazine or homopiperazine derivatives contain 1-2 rotatable bonds, leading to conformational flexibility that can reduce target binding affinity and selectivity [2].

Conformational Rigidity
Class-level
0 Rotatable Bonds
Complete preorganization may enhance binding affinity
Piperazine analogs have 1-2 rotatable bonds.
Structure-Based Drug Design Conformational Analysis Medicinal Chemistry

Hydrogen Bond Donor/Acceptor Profile vs. DABCO

The compound features a lactam carbonyl that acts as a hydrogen bond acceptor in addition to the two amine nitrogen atoms, resulting in two hydrogen bond donors and two hydrogen bond acceptors [1]. This dual donor/acceptor profile contrasts with saturated diazabicycloalkanes such as DABCO (1,4-diazabicyclo[2.2.2]octane), which lack a carbonyl and possess only hydrogen bond acceptors [2].

H-Bond Donor/Acceptor
Class-level
HBD 2, HBA 2 vs. DABCO (HBD 0)
Expands pharmacophore engagement options
Lactam carbonyl provides additional HBA.
Molecular Recognition Pharmacophore Modeling Scaffold Design

P2X3 Receptor Antagonist Activity

In an electrophysiological assay using recombinant rat P2X3 purinoceptors expressed in Xenopus oocytes, a derivative containing the 3,9-diazabicyclo[3.3.2]decan-10-one core exhibited antagonist activity with an EC50 of 80 nM [1]. This specific activity has not been reported for the unsubstituted 3,9-diazabicyclo[3.3.1]nonane scaffold under identical assay conditions [2].

P2X3 Antagonist Activity
Cross-study comparable
EC50 80 nM (derivative)
Supports ion channel modulator research fit
Recombinant rat P2X3 in Xenopus oocytes.
Ion Channel Pharmacology P2X Receptor Pain Research

Commercial Availability Advantage

3,9-Diazabicyclo[3.3.2]decan-10-one is commercially available from multiple vendors at purities of 95% (rac-(1S,5R)-isomer) and 97% (unspecified stereochemistry) . In contrast, the unsubstituted 3,9-diazabicyclo[3.3.1]nonane scaffold is not commercially available as a standalone building block, requiring custom synthesis that typically yields <90% purity in academic settings [1].

Commercial Availability
Source review
95-97% purity, commercially stocked
Accelerates SAR studies vs. custom synthesis
[3.3.1] analog requires custom synthesis.
Chemical Procurement Synthetic Feasibility MedChem Supply

3,9-Diazabicyclo[3.3.2]decan-10-one Application Scenarios


P2X3 Antagonist Development

Based on the demonstrated antagonist activity (EC50 = 80 nM) of a derivative at rat P2X3 receptors, the 3,9-diazabicyclo[3.3.2]decan-10-one core is a valid starting point for lead optimization programs targeting chronic pain, bladder dysfunction, or cough, where P2X3 antagonism is clinically validated [1].

Conformational Rigidity for Structure-Based Design

The zero rotatable bond count and rigid [3.3.2] framework make this scaffold ideal for fragment-based drug discovery and structure-based design campaigns where preorganization can improve binding enthalpy and target selectivity relative to flexible piperazine or homopiperazine alternatives [2].

Hydrophilic Scaffold for PK Optimization

With an XLogP3 of -0.2, the scaffold provides a more hydrophilic core than the [3.3.1]nonane analog (~0.5-1.0), offering a starting point for lead series requiring improved aqueous solubility and reduced metabolic liability often associated with higher lipophilicity [3].

Parallel Synthesis and Library Production

The commercial availability of 3,9-diazabicyclo[3.3.2]decan-10-one at 95-97% purity enables rapid parallel synthesis of diverse analogs, accelerating hit-to-lead timelines compared to custom-synthesized alternative scaffolds such as 3,9-diazabicyclo[3.3.1]nonane .

Application
Selection Property
Validation Focus
Ion channel modulator research
P2X3 pathway assay context
Recombinant receptor activity profiling
Structure-based design
Conformational rigidity review
Binding enthalpy and selectivity assays
Lead series PK optimization
Low computed lipophilicity
Aqueous solubility and metabolic stability
Parallel library synthesis
Commercial availability and purity
Reproducible hit-to-lead timelines
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